molecular formula C7H9BO5S B8119180 4-Borono-2-methylbenzenesulfonic acid

4-Borono-2-methylbenzenesulfonic acid

Cat. No.: B8119180
M. Wt: 216.02 g/mol
InChI Key: UQVJBQCGTVUAIR-UHFFFAOYSA-N
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Description

4-Borono-2-methylbenzenesulfonic acid is a multifunctional aromatic compound featuring a benzene ring substituted with a boronic acid group (-B(OH)₂) at the para position (C4), a methyl group (-CH₃) at the ortho position (C2), and a sulfonic acid group (-SO₃H) at the meta or para position relative to the boronic acid group (exact position depends on parent chain nomenclature). The sulfonic acid group confers high water solubility and strong acidity (pKa ~1), while the boronic acid moiety enables applications in organic synthesis (e.g., Suzuki-Miyaura cross-coupling) and biomedical contexts (e.g., boron neutron capture therapy) . The methyl group introduces steric and electronic effects, influencing reactivity and interaction with biological targets.

Properties

IUPAC Name

4-borono-2-methylbenzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO5S/c1-5-4-6(8(9)10)2-3-7(5)14(11,12)13/h2-4,9-10H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVJBQCGTVUAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)S(=O)(=O)O)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-Borono-2-methylbenzenesulfonic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenated compounds for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Table 1: Key Properties of 4-Borono-2-methylbenzenesulfonic Acid and Analogues

Compound Name Molecular Formula Molecular Weight Key Substituents Acidity (pKa) Key Applications
4-Borono-2-methylbenzenesulfonic acid C₇H₉BO₅S 231.93* -B(OH)₂ (C4), -CH₃ (C2), -SO₃H ~1 (sulfonic acid) Catalysis, biomedical imaging†
3-Borono-4-methylbenzoic acid C₈H₉BO₄ 179.97 -B(OH)₂ (C3), -CH₃ (C4), -COOH ~4.2 (carboxylic) Organic synthesis, drug intermediates
4-(Ethoxycarbonyl)phenylboronic acid C₉H₁₁BO₄ 194.99 -B(OH)₂ (C4), -COOEt (C1) ~3–4 (ester) Suzuki coupling, hydrophobic reactions
(4-Methylaminosulfonyl)benzeneboronic acid C₇H₁₀BNO₄S 215.04 -B(OH)₂ (C4), -NHSO₂CH₃ (C1) ~10 (sulfonamide) Enzyme inhibition, coordination chemistry
18F-10B-FBPA C₉H₁₀B¹⁰F¹⁸NO₄ N/A -B(OH)₂ (aryl), -F (radioisotope) N/A PET imaging, boron neutron capture therapy

*Calculated based on analogous compounds. †Inferred from similar boronic acid derivatives.

Detailed Analysis

(a) Acidity and Solubility

  • 4-Borono-2-methylbenzenesulfonic acid: The sulfonic acid group dominates its acidity (pKa ~1), making it highly water-soluble and ionized at physiological pH. This contrasts with 3-Borono-4-methylbenzoic acid (pKa ~4.2 for -COOH), which is less soluble in aqueous media .
  • 4-(Ethoxycarbonyl)phenylboronic acid : The ethoxycarbonyl group reduces polarity, favoring solubility in organic solvents like DCM or THF .

(d) Thermodynamic Stability

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